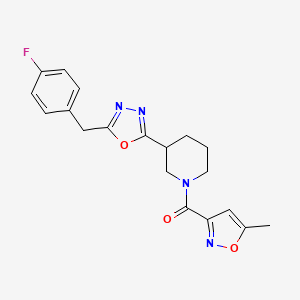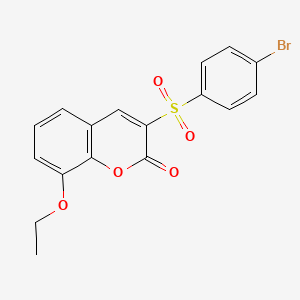![molecular formula C15H10Cl2N2O3S2 B2537748 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349627-09-4](/img/structure/B2537748.png)
2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a chemical entity that is presumed to have a benzamide core structure, which is a common feature in various bioactive molecules. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide groups and substituted thiadiazole scaffolds have been synthesized and studied for their biological activities, such as anticancer properties . These compounds are of interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves the coupling of benzamide groups with thiadiazole scaffolds, which are known to possess significant biological properties. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a microwave-assisted, solvent-free method, which is a rapid and efficient technique . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. For example, the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction, revealing its monoclinic space group and other crystallographic parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of the compounds.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not provided, the chemical reactivity of benzamide derivatives can be inferred from related studies. Benzamide compounds can undergo various chemical reactions, including sulfonamide and amide bond formation, which are key steps in the synthesis of such molecules . These reactions are important for the modification and optimization of the compounds for enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the density and molecular volume, which are important for the compound's physical properties . The chemical properties, such as solubility and stability, can be predicted through computational studies, as was done for a series of benzamide derivatives to assess their ADMET profiles . These properties are essential for determining the compound's suitability as a drug candidate.
Scientific Research Applications
Cardiac Electrophysiology
Compounds structurally related to 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been explored for their cardiac electrophysiological activity. These substances, specifically N-substituted imidazolylbenzamides and benzene-sulfonamides, show promise as selective class III antiarrhythmic agents. Their electrophysiological activity in vitro and in vivo suggests potential for treating reentrant arrhythmias, comparable to sematilide, a clinically trialed selective class III agent (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown significant antimicrobial and antifungal activity. Specifically, compounds in the series of 2,5-disubstituted 1,3,4-thiadiazoles have been effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This suggests applications in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Antimalarial and COVID-19 Potential
Investigations into N-(phenylsulfonyl)acetamide derivatives, including those related to this compound, have identified promising antimalarial activities. These studies also explore the compounds' potential against COVID-19 through computational calculations and molecular docking, highlighting their versatility in drug discovery (Fahim & Ismael, 2021).
Anticancer Applications
Pro-apoptotic activities of indapamide derivatives, which share structural similarities with this compound, have been studied for their potential as anticancer agents. These compounds have shown significant activity against melanoma cell lines, suggesting a pathway for developing new treatments for cancer (Yılmaz et al., 2015).
PI3K/mTOR Dual Inhibition
Structural analogs targeting the PI3K/mTOR pathway have been synthesized to improve metabolic stability and efficacy. These efforts aim to develop more effective inhibitors for cancer treatment by exploring various heterocyclic analogs, including benzothiazoles, as alternatives to improve drug properties (Stec et al., 2011).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as analgesic and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-3-5-12-13(7-9)23-15(18-12)19-14(20)10-6-8(16)2-4-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODDIXTIYPXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)




![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
